molecular formula C21H25N3O4 B1682272 Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate CAS No. 890190-22-4

Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

Cat. No. B1682272
M. Wt: 383.4 g/mol
InChI Key: ZPLBXOVTSNRBFB-UHFFFAOYSA-N
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Description

“Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate” is a chemical compound with the CAS Number: 890190-22-4 . It has a molecular weight of 383.45 . The compound is a solid and is usually stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H25N3O4/c1-23-9-11-24(12-10-23)19-8-7-16(21(26)28-3)14-18(19)22-20(25)15-5-4-6-17(13-15)27-2/h4-8,13-14H,9-12H2,1-3H3,(H,22,25) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

The compound is a white to beige powder . and is soluble in DMSO at a concentration of 10 mg/mL .

Scientific Research Applications

Synthesis and Derivative Formation

  • New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized, providing key intermediates in the synthesis of antileukemic agents like imatinib (Koroleva et al., 2011). This process showcases the compound's role in creating potentially life-saving medications.

Antiproliferative Activity and Tubulin Polymerization Inhibition

  • Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate was identified as a promising agent with antiproliferative activity toward human cancer cells. It inhibits tubulin polymerization, contributing to its efficacy against cancer (Minegishi et al., 2015).

Water-soluble Prodrugs for Intravenous Administration

  • The compound has been utilized in developing water-soluble, biolabile prodrugs of metronidazole suitable for intravenous injection. This highlights its potential in enhancing drug solubility and delivery (Jensen et al., 1990).

Photodynamic Therapy for Cancer Treatment

  • It has been used in synthesizing new zinc phthalocyanines with high singlet oxygen quantum yield. These compounds are potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Development of PET Radiotracers for Alzheimer's Disease

  • The compound is instrumental in synthesizing radiotracers for imaging Alzheimer's disease, indicating its significance in neurological research and diagnostics (Gao et al., 2018).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H361, H372, and H410 . Precautionary measures include P201, P264, P280, P301+P330+P331, and P312 .

properties

IUPAC Name

methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-23-9-11-24(12-10-23)19-8-7-16(21(26)28-3)14-18(19)22-20(25)15-5-4-6-17(13-15)27-2/h4-8,13-14H,9-12H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLBXOVTSNRBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

CAS RN

890190-22-4
Record name 890190-22-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Dharmarajan - 2013 - search.proquest.com
Translocations and amplifications of the mixed lineage leukemia-1 (MLL1) gene are associated with aggressive myeloid and lymphocytic leukemias in humans. MLL1 is a member of …
Number of citations: 0 search.proquest.com
V Dharmarajan - 2013 - surface.syr.edu
Translocations and amplifications of the mixed lineage leukemia-1 (MLL1) gene are associated with aggressive myeloid and lymphocytic leukemias in humans. MLL1 is a member of …
Number of citations: 3 surface.syr.edu

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